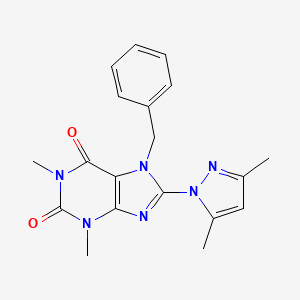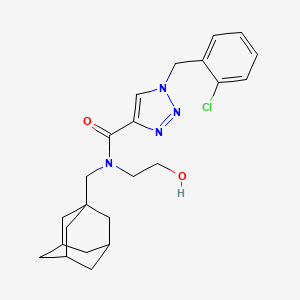![molecular formula C14H15NO4S B5036932 ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide](/img/structure/B5036932.png)
ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly known as ETTP and has been synthesized using various methods.
作用机制
The mechanism of action of ETTP is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. ETTP has been shown to inhibit the activity of certain enzymes and to induce cell death in cancer cells. It is also believed to have antioxidant properties that may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ETTP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and to induce cell death in cancer cells. It has also been shown to inhibit the replication of certain viruses.
实验室实验的优点和局限性
ETTP has several advantages for lab experiments, including its ability to interact with biological molecules and its potential applications in medicinal chemistry, materials science, and organic synthesis. However, its synthesis can be challenging, and its purity and yield can vary depending on the method used. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on ETTP, including its potential applications in drug discovery, materials science, and organic synthesis. In drug discovery, ETTP could be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, ETTP could be used as a building block for the synthesis of new materials with unique properties. In organic synthesis, ETTP could be used as a starting material for the synthesis of other compounds with potential applications in various fields.
Conclusion:
In conclusion, ETTP is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis can be challenging, but it has several advantages for lab experiments, including its ability to interact with biological molecules and its potential applications in medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug discovery, materials science, and organic synthesis.
合成方法
ETTP can be synthesized using various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Gewald reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde. The Gewald reaction involves the condensation of a thiocarbonyl compound with an α,β-unsaturated carbonyl compound. These methods have been used to synthesize ETTP with varying yields and purity.
科学研究应用
ETTP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ETTP has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, ETTP has been used as a building block for the synthesis of polymers and as a dopant for organic semiconductors. In organic synthesis, ETTP has been used as a starting material for the synthesis of other compounds.
属性
IUPAC Name |
ethyl 2,2-dioxo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-2-19-14(16)9-3-4-12-10(7-9)11-8-20(17,18)6-5-13(11)15-12/h3-4,7,15H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZCNKBKKPCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036855.png)

![(3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B5036861.png)
![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)
![3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5036880.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)



![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)
![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)


![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)